Albendazole sulfoxide-D3

Description

Properties

IUPAC Name |

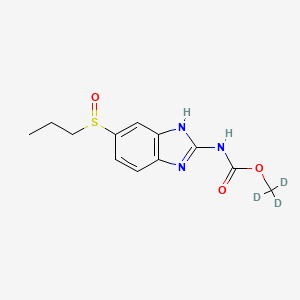

trideuteriomethyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTGHWHFYNYFFV-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016420 | |

| Record name | Albendazole sulfoxide-(methyl-d3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448346-38-0 | |

| Record name | Albendazole sulfoxide-(methyl-d3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1448346-38-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of Albendazole Sulfoxide-D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, metabolic pathways, and analytical methodologies for Albendazole sulfoxide-D3. This isotopically labeled compound serves as a crucial internal standard for the quantitative analysis of its non-labeled counterpart, Albendazole sulfoxide, the primary active metabolite of the broad-spectrum anthelmintic drug, Albendazole.

Chemical and Physical Properties

This compound is the deuterium-labeled form of Albendazole sulfoxide.[1][2] The deuterium atoms are located on the methyl carbamate group, providing a distinct mass difference for mass spectrometry-based detection without significantly altering the chemical behavior of the molecule. This makes it an ideal internal standard for pharmacokinetic and bioequivalence studies.[3][4]

Below is a summary of its key chemical and physical properties.

| Property | Value | Source |

| CAS Number | 1448346-38-0 | [1][5] |

| Molecular Formula | C₁₂H₁₂D₃N₃O₃S | [6] |

| Molecular Weight | 284.35 g/mol | [5][7] |

| IUPAC Name | trideuteriomethyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate | [5] |

| Synonyms | Ricobendazole-D3, Albendazole oxide-D3, Albendazole sulfoxide-(methyl-d3) | [5][8] |

| Storage Temperature | -20°C to -80°C for stock solutions | [1][2] |

Mechanism of Action

Albendazole itself is a prodrug that is rapidly metabolized in the liver to its active form, Albendazole sulfoxide.[9][10] The primary mechanism of action of Albendazole sulfoxide involves its binding to the β-tubulin subunit of the microtubules in parasitic helminths.[11][12] This binding inhibits the polymerization of tubulin into microtubules, which are essential cellular structures for processes such as glucose uptake and intracellular transport.[11][13]

The disruption of the microtubule network leads to:

-

Impaired glucose absorption, depleting the parasite's energy reserves (glycogen).[12][13]

-

Degenerative alterations in the intestinal and tegmental cells of the parasite.[9][12]

-

Inhibition of metabolic pathways, such as the Krebs cycle, at higher concentrations.[12][13]

Ultimately, these effects lead to energy depletion, immobilization, and the death of the parasite.[9][12]

Metabolic Pathway of Albendazole

Albendazole undergoes extensive first-pass metabolism in the liver. It is primarily oxidized by cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) enzymes into the pharmacologically active Albendazole sulfoxide (ABZ-SO).[9][14] This active metabolite is then further oxidized to the inactive Albendazole sulfone (ABZ-SO₂).[9][14] Albendazole sulfoxide is the primary metabolite found in systemic circulation and is responsible for the anthelmintic effect of the drug.[10][11]

Caption: Metabolic conversion of Albendazole to its active and inactive forms.

Experimental Protocols

This compound is predominantly used as an internal standard (IS) in bioanalytical methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of Albendazole and its metabolites in biological matrices like human plasma.[3][4][15]

This section details a typical protocol synthesized from various published methods.[3][4][15]

a) Sample Preparation (Protein Precipitation) [4][15]

-

To a 100 µL aliquot of human plasma, add a specific volume of the internal standard working solution (containing this compound).

-

Add a protein precipitating agent, such as acetonitrile or methanol, to the plasma sample.

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

The supernatant may be further diluted or directly injected into the LC-MS/MS system.

b) Chromatographic Conditions [3][4]

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: A reverse-phase column, such as a Waters Xbridge C18 (100 × 4.6 mm, 3.5 µm) or a Hypurity C18, is commonly used.[3][4]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 2.0 mM ammonium acetate at pH 5.0).[3][4]

-

Flow Rate: A typical flow rate is around 0.70 mL/min.[4]

-

Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.

c) Mass Spectrometry Conditions [3][16]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.[3][4]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions.

-

For Albendazole Sulfoxide: m/z 282.1 → 240.4[16]

-

For this compound (IS): The precursor ion will be shifted by +3 Da due to the deuterium atoms. For example, if the non-deuterated precursor is 282.1, the deuterated one would be near m/z 285.1. The specific product ion would be determined during method development.

-

d) Quantification The concentration of Albendazole sulfoxide in the plasma sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a standard curve prepared with known concentrations of the analyte.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the bioanalysis of Albendazole sulfoxide using this compound as an internal standard.

Caption: General workflow for the quantification of Albendazole sulfoxide in plasma.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C12H15N3O3S | CID 91886198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. amzeals.com [amzeals.com]

- 7. biorbyt.com [biorbyt.com]

- 8. allgenbio.com [allgenbio.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 12. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]

- 13. Albendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Metabolic mechanism and pharmacological study of albendazole in secondary hepatic alveolar echinococcosis (HAE) model rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of albendazole sulfoxide in human plasma by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

The Critical Role of Internal Standards in Quantitative Analysis

An In-Depth Technical Guide to Utilizing Albendazole Sulfoxide-D3 as an Internal Standard in Bioanalytical Assays

For researchers, scientists, and professionals in drug development, the accurate quantification of xenobiotics in biological matrices is paramount. This guide provides a comprehensive overview of the application of this compound as an internal standard (IS) in the bioanalysis of its parent compound, Albendazole sulfoxide, a primary active metabolite of the anthelmintic drug Albendazole.

In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is indispensable for achieving accurate and precise quantification.[1] The IS is a compound with physicochemical properties similar to the analyte, added at a constant concentration to all samples, including calibrators and quality controls, before sample processing. Its primary function is to compensate for variations that can occur during sample preparation (e.g., extraction, evaporation) and instrumental analysis (e.g., injection volume, ionization efficiency).[1][2]

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in mass spectrometry-based bioanalysis.[2][3][4] this compound, a deuterated analog of Albendazole sulfoxide, is an ideal IS because it co-elutes chromatographically with the analyte and exhibits nearly identical behavior during sample extraction and ionization.[5] However, it is differentiated by the mass spectrometer due to its higher mass-to-charge ratio (m/z), allowing for separate detection and quantification.[1] This co-elution and similar behavior effectively normalize for matrix effects and instrumental drift, significantly enhancing the accuracy and reliability of the measurement.[1][5][6]

Principle of Deuterated Internal Standards in LC-MS/MS

The diagram below illustrates the fundamental principle of using a deuterated internal standard. Both the analyte and the IS are extracted and injected together. They travel through the LC column at the same rate (co-elution) but are distinguished by the mass spectrometer based on their mass difference, allowing the ratio of their signals to be used for precise quantification.

References

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. texilajournal.com [texilajournal.com]

- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

Physical and chemical properties of Albendazole sulfoxide-D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Albendazole Sulfoxide-D3, a deuterated isotopologue of Albendazole's primary active metabolite. This document is intended for use by researchers, scientists, and professionals in drug development and related fields.

Core Physical and Chemical Properties

This compound serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, owing to its chemical similarity to the analyte and its distinct mass.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂D₃N₃O₃S | [1][2] |

| Molecular Weight | 284.35 g/mol | [1][2][3] |

| CAS Number | 1448346-38-0 | [1][2][3] |

| Appearance | Solid | [4] |

| Solubility | Soluble in DMSO (≥ 25 mg/mL) | [1][2][5] |

| Storage Conditions | Store at -20°C | [1][2] |

Metabolic Pathway and Bioanalytical Application

Albendazole is a broad-spectrum anthelmintic that undergoes extensive metabolism in vivo. The primary metabolic pathway involves the oxidation of the sulfide to the pharmacologically active sulfoxide, which is then further oxidized to the inactive sulfone. This compound is utilized as an internal standard to accurately quantify the active metabolite in biological matrices.

Experimental Protocols

Synthesis of Albendazole Sulfoxide

A general method for the synthesis of Albendazole Sulfoxide involves the controlled oxidation of Albendazole. This process can be adapted for the synthesis of the deuterated analog.

-

Dissolution: Dissolve Albendazole in glacial acetic acid with stirring.[6]

-

Oxidation: Slowly add a controlled amount of an oxidizing agent, such as 30% hydrogen peroxide, to the solution.[6] The reaction is typically carried out at a low temperature to prevent over-oxidation to the sulfone.[7]

-

Neutralization: After the reaction is complete, neutralize the mixture with a base, for instance, a 1 mol·L⁻¹ sodium hydroxide solution, to a pH of approximately 6.0.[6]

-

Isolation: The crude product precipitates and is collected by filtration.[6]

-

Purification: The crude Albendazole Sulfoxide is then purified by recrystallization to achieve high purity.[6]

Bioanalytical Quantification of Albendazole Sulfoxide in Plasma using LC-MS/MS

This compound is commonly used as an internal standard for the quantification of Albendazole Sulfoxide in biological samples like human plasma.

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

Spike a known volume of plasma (e.g., 100 µL) with a working solution of this compound.[8]

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[9]

-

Monitor the specific precursor-to-product ion transitions for both Albendazole Sulfoxide and this compound in Multiple Reaction Monitoring (MRM) mode.

-

References

- 1. glpbio.com [glpbio.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | C12H15N3O3S | CID 91886198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hpc-standards.com [hpc-standards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CN101029030A - Chemical synthesis of albendazole-sulfoxide - Google Patents [patents.google.com]

- 7. [Preparation of albendazole sulfoxide--- an active metabolite] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Albendazole Sulfoxide-D3: A Technical Guide for Research Applications

For Research Use Only. Not for diagnostic or therapeutic use.

Introduction

Albendazole sulfoxide-D3 is the deuterium-labeled form of Albendazole sulfoxide, the primary active metabolite of the broad-spectrum anthelmintic drug, Albendazole. Due to its isotopic labeling, this compound serves as an ideal internal standard for quantitative bioanalytical studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). Its use is critical for accurate quantification of Albendazole and its metabolites in complex biological matrices such as plasma, enabling robust pharmacokinetic, drug metabolism, and bioequivalence studies. This technical guide provides in-depth information on the properties, analytical methodologies, and applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical and General Data

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Chemical Name | trideuteriomethyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate | PubChem |

| Synonyms | Ricobendazole-D3, Albendazole oxide-D3 | MedchemExpress |

| CAS Number | 1448346-38-0 | PubChem |

| Molecular Formula | C₁₂H₁₂D₃N₃O₃S | Pharmaffiliates |

| Molecular Weight | 284.35 g/mol | PubChem |

| Exact Mass | 284.10224276 Da | PubChem |

| Appearance | White to off-white solid | Fisher Scientific |

| Purity | >98.00% | GlpBio |

| Solubility | DMSO: ≥ 25 mg/mL (87.92 mM) | MedchemExpress |

| Storage Conditions | Store at -20°C for long-term storage. Stock solutions: -80°C for up to 6 months, -20°C for up to 1 month.[1] | GlpBio |

Analytical Applications and Methodologies

This compound is predominantly utilized as an internal standard in LC-MS/MS methods for the simultaneous determination of Albendazole and its active metabolite, Albendazole sulfoxide, in biological fluids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method for the analysis of Albendazole and Albendazole sulfoxide in human plasma has been reported, utilizing this compound as an internal standard.[2]

Mass Spectrometry Parameters:

The analysis is typically performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ionization mode.[2]

| Parameter | Albendazole | Albendazole Sulfoxide | This compound (IS) |

| Precursor Ion (Q1) m/z | 266.1 | 282.1 | 287.1 |

| Product Ion (Q2) m/z | 234.1 | 250.1 | 255.1 |

| Ion Spray Voltage | 2500 V | 2500 V | 2500 V |

| Curtain Gas | 43 psi | 43 psi | 43 psi |

| Gas 1 | 50 psi | 50 psi | 50 psi |

| Gas 2 | 60 psi | 60 psi | 60 psi |

| Turbo Heater Temperature | 450 °C | 450 °C | 450 °C |

| Collision Activation Dissociation | 7 psi | 7 psi | 7 psi |

Chromatographic Conditions:

| Parameter | Value |

| Column | Hypurity C18 (50 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 2.0 mM Ammonium Acetate, pH 5.0 (80:20, v/v) |

| Flow Rate | 1.00 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

Method Performance:

| Parameter | Albendazole | Albendazole Sulfoxide |

| Linearity Range | 0.200–50.0 ng/mL | 3.00–600 ng/mL |

| Mean Recovery | 86.03%–89.66% | 86.03%–89.66% |

| IS-Normalized Matrix Factor | 0.985–1.042 | 0.985–1.042 |

Experimental Protocols

Preparation of Stock and Working Solutions

Internal Standard (IS) Stock Solution (this compound): Prepare a stock solution of this compound by dissolving an accurately weighed amount in methanol to achieve a concentration of 100.0 µg/mL.

Internal Standard (IS) Working Solution: Prepare a combined working solution of the internal standards. For instance, a working solution containing 10.00 ng/mL of Albendazole-d3 and 500 ng/mL of Albendazole sulfoxide-d5 (a suitable alternative to D3 if used in the same study) can be prepared by diluting the respective stock solutions in methanol:water (60:40, v/v).[1]

Storage: Store stock and working solutions at 2–8 °C until use.[1]

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting Albendazole and its metabolites from plasma is solid-phase extraction.

Protocol 1:

-

To 100 µL of human plasma, add the internal standard working solution.

-

Add 100 µL of 2 mM ammonium acetate solution and vortex for 60 seconds.

-

Centrifuge at 13,148 g for 5 minutes at 10 °C.

-

Condition a Strata™-X (30 mg/mL) SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.

-

Load the supernatant from the plasma sample onto the SPE cartridge.

-

Wash the cartridge twice with 1.0 mL of 10% (v/v) methanol in water.

-

Elute the analytes and internal standard with 1 mL of the mobile phase.[2]

-

The eluate is then ready for injection into the LC-MS/MS system.

Protocol 2:

-

Condition Oasis HLB 3 cc 60 mg cartridges with 1 mL of methanol and 1 mL of ultrapure water.

-

Load 1 mL of plasma onto the cartridge.

-

Wash the cartridge with 3 mL of water.

-

Dry the cartridge with air for 5 minutes.

-

Elute the analytes with 2 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue with 0.25 mL of the mobile phase.[3]

-

Inject a 50 µL aliquot into the chromatographic system.[3]

Visualizations

Metabolic Pathway of Albendazole

The following diagram illustrates the metabolic conversion of Albendazole to its active metabolite, Albendazole sulfoxide, and its subsequent oxidation to the inactive Albendazole sulfone.

Caption: Metabolic pathway of Albendazole.

Analytical Workflow for Plasma Sample Analysis

This diagram outlines the typical workflow for the quantification of Albendazole and its metabolites in plasma samples using this compound as an internal standard.

Caption: Analytical workflow for plasma analysis.

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative analytical methods for Albendazole and its metabolites. The detailed methodologies and data presented in this guide are intended to facilitate the development and validation of robust bioanalytical assays for a wide range of research applications.

References

Methodological & Application

Application Note: High-Throughput Analysis of Albendazole Sulfoxide-D3 by LC-MS/MS

Abstract

This application note describes a robust and sensitive LC-MS/MS method for the quantitative analysis of Albendazole Sulfoxide, the primary active metabolite of the anthelmintic drug Albendazole, in human plasma. The method utilizes a stable isotope-labeled internal standard, Albendazole Sulfoxide-D3, to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing.[1][2] The sample preparation is streamlined using a simple protein precipitation technique, allowing for high-throughput analysis.[3][4] Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the FDA guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.[5][6][7]

Introduction

Albendazole is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infestations.[8][9] Following oral administration, Albendazole is rapidly and extensively metabolized in the liver to its pharmacologically active metabolite, Albendazole Sulfoxide.[8][10] The concentration of Albendazole Sulfoxide in plasma is significantly higher and more sustained than that of the parent drug, making it the primary analyte for monitoring in pharmacokinetic and bioequivalence studies.[8][9]

Accurate and reliable quantification of Albendazole Sulfoxide is crucial for assessing drug exposure and ensuring therapeutic efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is essential for mitigating the variability introduced by the sample matrix and the analytical process, thereby improving the accuracy and precision of the results.[1]

This application note presents a detailed protocol for a high-throughput LC-MS/MS method for the determination of Albendazole Sulfoxide in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Analytes: Albendazole Sulfoxide, this compound

-

Solvents: HPLC-grade Methanol, Acetonitrile, and Water

-

Reagents: Formic acid, Ammonium acetate

-

Biological Matrix: Human plasma (K2-EDTA)

Instrumentation

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., Waters Xbridge C18, 100 x 4.6 mm, 3.5 µm).[3]

Standard Solutions

Stock solutions of Albendazole Sulfoxide and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v).

Sample Preparation

A simple and rapid protein precipitation method was employed for plasma sample preparation:

-

To 100 µL of plasma sample, add 25 µL of the internal standard working solution (this compound).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | Waters Xbridge C18 (100 x 4.6 mm, 3.5 µm)[3] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.70 mL/min[3] |

| Gradient | 10% B to 90% B in 2.5 min, hold for 1 min, return to initial conditions |

| Run Time | 4.0 minutes[5][6] |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Capillary Voltage | 3.5 kV |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Albendazole Sulfoxide | 282.1 | 159.0 | 200 | 20 |

| This compound | 285.1 | 162.0 | 200 | 20 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Albendazole Sulfoxide in human plasma.

Method Validation

The method was validated according to the US FDA guidelines for bioanalytical method validation, assessing linearity, sensitivity, accuracy, precision, selectivity, recovery, and matrix effect.[7][11]

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 3 - 1500 ng/mL[3] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 3 ng/mL[3] |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | Within ±15% |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard |

Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

-

Prepare a series of working standard solutions of Albendazole Sulfoxide by diluting the stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 30 ng/mL to 15,000 ng/mL.

-

Spike 10 µL of each working standard solution into 90 µL of blank human plasma to obtain calibration standards with final concentrations of 3, 10, 50, 100, 500, 1000, and 1500 ng/mL.

-

Prepare quality control (QC) samples at three concentration levels (low, medium, and high) in the same manner.

Protocol 2: Sample Analysis Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of Albendazole Sulfoxide.

Conclusion

The LC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of Albendazole Sulfoxide in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making the method well-suited for high-throughput bioanalysis in clinical and research settings. The simple protein precipitation sample preparation protocol further enhances the efficiency of the workflow.

References

- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. Determination of albendazole sulfoxide in human plasma by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. a-high-throughput-lc-ms-ms-method-for-simultaneous-analysis-of-albendazole-albendazole-sulfoxide-and-albendazole-sulfone-in-human-plasma - Ask this paper | Bohrium [bohrium.com]

- 6. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]

- 8. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: Quantitative Analysis of Albendazole Metabolites in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infestations. Following oral administration, albendazole is extensively metabolized in the liver, with its primary and pharmacologically active metabolite being albendazole sulfoxide.[1][2][3] This is further metabolized to the inactive albendazole sulfone.[1][2] Given that the parent drug is often undetectable in plasma, the quantitative analysis of its major metabolites, albendazole sulfoxide and albendazole sulfone, is crucial for pharmacokinetic and bioequivalence studies.[4]

These application notes provide detailed protocols for the quantitative determination of albendazole metabolites in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Albendazole

The metabolic conversion of albendazole primarily occurs in the liver. The parent compound undergoes rapid first-pass metabolism to form the active metabolite, albendazole sulfoxide. This is subsequently oxidized to the inactive metabolite, albendazole sulfone.

References

Application Notes & Protocols for Bioequivalence Study of Albendazole Using a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a bioequivalence study of albendazole, a broad-spectrum anthelmintic. The focus is on the use of a deuterated internal standard for the accurate quantification of albendazole and its primary active metabolite, albendazole sulfoxide, in human plasma.

Introduction

Albendazole is a benzimidazole derivative characterized by its poor aqueous solubility and variable absorption from the gastrointestinal tract.[1] Following oral administration, albendazole undergoes rapid and extensive first-pass metabolism in the liver to its pharmacologically active metabolite, albendazole sulfoxide.[1][2] The parent drug is often found in very low or undetectable concentrations in systemic circulation.[1] The significant inter-individual variability in albendazole's pharmacokinetics necessitates a well-controlled bioequivalence study design.[3]

The absorption of albendazole is significantly enhanced when administered with a fatty meal.[2] Therefore, bioequivalence studies are recommended to be conducted under fed conditions to mimic the clinical use and maximize absorption.[2][3] Due to high intra-subject variability, a replicate crossover study design is often recommended to ensure the study is adequately powered.[3]

This document outlines the essential protocols for a bioequivalence study of a 400 mg albendazole tablet, including the bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards.

Bioanalytical Method Protocol

This protocol describes the quantitative determination of albendazole and albendazole sulfoxide in human plasma using LC-MS/MS and deuterated internal standards.

2.1. Materials and Reagents

-

Albendazole Reference Standard

-

Albendazole Sulfoxide Reference Standard

-

Albendazole-d3 (Deuterated Internal Standard)[1]

-

Albendazole Sulfoxide-d5 (Deuterated Internal Standard)[1]

-

HPLC-grade Methanol and Acetonitrile[1]

-

Ammonium Acetate (Bioultra grade)[1]

-

Acetic Acid[1]

-

Milli-Q Purified Water[1]

-

Human Plasma (with anticoagulant)

-

Solid Phase Extraction (SPE) Cartridges (e.g., Strata™-X 30 mg/1 mL)[1]

2.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) source[1]

-

Analytical Column (e.g., Hypurity C18, 50 x 4.6 mm, 5 µm)[1]

2.3. Preparation of Solutions

-

Stock Solutions: Prepare individual stock solutions of albendazole, albendazole sulfoxide, albendazole-d3, and albendazole sulfoxide-d5 in methanol.

-

Calibration Standards (CSs) and Quality Control (QC) Samples: Prepare working solutions by diluting the stock solutions. Spike blank human plasma with appropriate volumes of the working solutions to create a series of calibration standards and quality control samples at low, medium, and high concentrations.[4]

2.4. Sample Preparation: Solid Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridges with 1.0 mL of methanol followed by 1.0 mL of water.[1]

-

Loading: To 100 µL of plasma sample (CS, QC, or study sample), add the internal standard working solution. Vortex and load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridges twice with 1.0 mL of 10% (v/v) methanol in water.[1]

-

Elution: Elute the analytes and internal standards with 1.0 mL of the mobile phase.[1]

-

Injection: Vortex the eluate and inject 2 µL into the LC-MS/MS system.[1]

2.5. LC-MS/MS Conditions

-

Mobile Phase: Acetonitrile and 2.0 mM Ammonium Acetate in water (pH 5.0, adjusted with acetic acid) in an 80:20 (v/v) ratio.[1]

-

Flow Rate: 0.5 mL/min (isocratic elution).[1]

-

Column Temperature: 40 °C.[1]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

-

Detection: Multiple Reaction Monitoring (MRM).

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Albendazole | 266.1 | 234.4 |

| Albendazole-d3 | 269.1 | 234.1 |

| Albendazole Sulfoxide | 282.1 | 240.4 |

| Albendazole Sulfoxide-d5 | 287.1 | 240.1 |

2.6. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA guidance) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1]

Clinical Study Protocol

This protocol outlines the design and conduct of a bioequivalence study for a 400 mg albendazole tablet.

3.1. Study Design

-

Design: An open-label, randomized, two-treatment, four-period, two-sequence, single-dose, full replicate crossover study is recommended.[3][5]

-

Condition: Fed condition.[3]

-

Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers.[6]

-

Washout Period: A minimum of a 7-day washout period between each treatment period is sufficient.[3]

3.2. Study Procedure

-

Informed Consent and Screening: Obtain written informed consent from all subjects. Screen subjects based on inclusion and exclusion criteria, including medical history, physical examination, and laboratory tests.[7]

-

Dosing: In each period, subjects will receive a single 400 mg dose of either the test or reference albendazole tablet after a standardized high-fat breakfast.[3]

-

Blood Sampling: Collect venous blood samples into labeled tubes containing an appropriate anticoagulant at pre-dose (0 hours) and at specified time points post-dose. A recommended sampling schedule is: 0.33, 0.67, 1, 1.33, 1.67, 2, 2.33, 2.67, 3, 3.33, 3.67, 4, 4.50, 5, 6, 8, 10, 12, 14, 18, and 24 hours post-dose.[8] Intensive sampling is crucial in the first four hours to accurately characterize the Cmax of the parent drug.[3]

-

Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or below until analysis.

3.3. Pharmacokinetic and Statistical Analysis

-

Pharmacokinetic Parameters: Calculate the following pharmacokinetic parameters for albendazole using non-compartmental methods:

-

Area Under the Plasma Concentration-Time Curve from time zero to the last measurable concentration (AUC0-t).

-

Area Under the Plasma Concentration-Time Curve extrapolated to infinity (AUC0-inf).

-

Maximum Plasma Concentration (Cmax).

-

Time to Maximum Plasma Concentration (Tmax).

-

-

Statistical Analysis: Perform a statistical analysis of the log-transformed Cmax, AUC0-t, and AUC0-inf data. The 90% confidence intervals for the geometric mean ratios of the test to reference product should fall within the acceptance range of 80.00% to 125.00% for bioequivalence to be concluded.[9]

Data Presentation

Table 2: Representative Pharmacokinetic Data for Albendazole (400 mg Tablet - Fed State)

| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Geometric Mean Ratio (90% CI) |

| Cmax (ng/mL) | 125.5 ± 105.2 | 128.9 ± 160.4 | 97.36% (85.12% - 111.34%) |

| AUC0-t (ng·h/mL) | 450.8 ± 320.1 | 465.3 ± 355.7 | 96.88% (87.35% - 107.42%) |

| AUC0-inf (ng·h/mL) | 480.2 ± 335.6 | 495.1 ± 370.8 | 96.99% (87.55% - 107.46%) |

| Tmax (h) | 4.5 (2.0 - 6.0) | 4.5 (2.5 - 5.5) | N/A |

Note: The data presented in this table is for illustrative purposes and is synthesized from published literature.[10][11]

Visualizations

References

- 1. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. extranet.who.int [extranet.who.int]

- 4. researchgate.net [researchgate.net]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Bioequivalence Study Between Two Albendazole 400 mg Tablets in Healthy Adult Participants Under Fed Conditions [ctv.veeva.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Pharmacokinetic Characterization and Comparative Bioavailability of an Innovative Orodispersible Fixed-Dose Combination of Ivermectin and Albendazole: A Single Dose, Open Label, Sequence Randomized, Crossover Clinical Trial in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic Characterization and Comparative Bioavailability of an Innovative Orodispersible Fixed-Dose Combination of Ivermectin and Albendazole: A Single Dose, Open Label, Sequence Randomized, Crossover Clinical Trial in Healthy Volunteers - CONICET [bicyt.conicet.gov.ar]

- 11. scielo.br [scielo.br]

Application Note: High-Throughput Analysis of Albendazole Sulfoxide in Human Plasma using Albendazole Sulfoxide-D3 as an Internal Standard by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Albendazole is a broad-spectrum anthelmintic agent widely used for treating various parasitic infections. After oral administration, it is rapidly metabolized to its active metabolite, albendazole sulfoxide, which is responsible for its therapeutic effect.[1] Monitoring the concentration of albendazole sulfoxide in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[2][3] This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of albendazole sulfoxide in human plasma, utilizing the stable isotope-labeled compound, Albendazole Sulfoxide-D3, as an internal standard to ensure accuracy and precision.

The use of a deuterated internal standard like this compound is critical in LC-MS/MS bioanalysis. It co-elutes with the analyte, experiencing similar ionization effects and potential matrix interferences, thereby providing reliable correction for variations during sample preparation and analysis.[4] This method, detailed below, offers high throughput, sensitivity, and reproducibility for the routine analysis of albendazole sulfoxide in a research or clinical setting.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

Solvents and Chemicals:

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Working Standard Solutions:

-

Prepare serial dilutions of the albendazole sulfoxide stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control samples.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with methanol to obtain a final concentration of 100 ng/mL.

-

Sample Preparation (Solid Phase Extraction - SPE)

This protocol is adapted from a validated method for albendazole and its metabolites.[1][7]

-

Sample Aliquoting:

-

Pipette 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

-

Addition of Internal Standard:

-

Add 25 µL of the 100 ng/mL this compound working solution to each tube (except for blank samples) and vortex for 10 seconds.

-

-

SPE Cartridge Conditioning:

-

Sample Loading:

-

Load the plasma sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1.0 mL of ultrapure water.

-

-

Elution:

-

Elute the analyte and internal standard with 1.0 mL of the mobile phase (e.g., acetonitrile/ammonium acetate buffer).[9]

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Transfer:

-

Transfer the reconstituted sample to an HPLC vial for analysis.

-

HPLC-MS/MS Instrumentation and Conditions

-

HPLC System: A Shimadzu HPLC system or equivalent.[9]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Column: Hypurity C18, 50 mm x 4.6 mm, 5 µm, or equivalent.[1][9]

-

Mobile Phase: Acetonitrile and 2.0 mM ammonium acetate (pH 5.0) in a ratio of 80:20 (v/v).[1][9][10]

-

Column Temperature: 40°C.[9]

-

Injection Volume: 10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[11]

Data Presentation

Table 1: Mass Spectrometric Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Albendazole Sulfoxide | 282.1 | 159.0 | 200 | 20 |

| This compound | 285.1 | 162.0 | 200 | 20 |

Note: The exact m/z values and collision energies may require optimization based on the specific instrument used.

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 3.00–1500 ng/mL[11] |

| Correlation Coefficient (r²) | > 0.99[3] |

| Lower Limit of Quantification (LLOQ) | 3.00 ng/mL[10] |

| Intra-day Precision (%CV) | 1.11% to 6.64%[1] |

| Inter-day Precision (%CV) | < 12%[12] |

| Accuracy (% Bias) | -14.7% to 2.8%[3] |

| Mean Recovery (Analyte) | 88.25%[1] |

| Mean Recovery (Internal Standard) | 91.57%[1] |

Visualizations

Caption: Experimental workflow for the quantification of albendazole sulfoxide.

Caption: Role of the internal standard in quantitative analysis.

References

- 1. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jppres.com [jppres.com]

- 4. lcms.cz [lcms.cz]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C12H15N3O3S | CID 91886198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of albendazole sulfoxide in human plasma by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Solid Phase Extraction for the Quantification of Albendazole and Its Metabolites in Biological Matrices

Application Note and Protocol

Introduction

Albendazole (ABZ) is a broad-spectrum benzimidazole anthelmintic agent widely used in the treatment of various parasitic infections in both humans and animals. Following administration, albendazole is rapidly metabolized in the liver to its pharmacologically active metabolite, albendazole sulfoxide (ABZSO), and further to the inactive albendazole sulfone (ABZSO2).[1][2] Accurate quantification of albendazole and its metabolites in biological matrices such as plasma and tissue is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Solid phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and cleaner extracts, making it ideal for sensitive analytical methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This application note provides a detailed protocol for the solid phase extraction of albendazole and its primary metabolites from plasma and tissue samples.

Metabolic Pathway of Albendazole

Following oral administration, albendazole undergoes extensive first-pass metabolism. The parent drug is oxidized by hepatic flavin-containing monooxygenase and cytochrome P450 enzymes to form albendazole sulfoxide, the primary active metabolite. A subsequent oxidation step converts albendazole sulfoxide to the inactive metabolite, albendazole sulfone. Due to this rapid metabolism, the concentration of the parent albendazole in plasma is often very low or undetectable.[1]

Figure 1: Metabolic pathway of Albendazole.

Quantitative Data Summary

The following tables summarize the performance characteristics of various SPE methods for the determination of albendazole and its metabolites in biological matrices.

Table 1: SPE Recovery Data

| Analyte | Matrix | SPE Sorbent | Recovery (%) | Reference |

| Albendazole | Human Plasma | Phenomenex Strata-X | 86.03 - 89.66 | [1][5] |

| Albendazole Sulfoxide | Human Plasma | Phenomenex Strata-X | 86.03 - 89.66 | [1][5] |

| Albendazole | Cattle Plasma | Oasis HLB | ~101.6 | [2] |

| Albendazole Sulfoxide | Cattle Plasma | Oasis HLB | Not Specified | [2] |

| Albendazole Sulfone | Cattle Plasma | Oasis HLB | ~100.0 | [2] |

| Albendazole & Metabolites | Animal Tissue | C18 | 70.2 - 88.0 | [6] |

Table 2: Linearity and Limits of Quantification

| Analyte | Matrix | Linearity Range | LLOQ | Analytical Method | Reference |

| Albendazole | Human Plasma | 0.200–50.0 ng/mL | 0.200 ng/mL | LC-MS/MS | [1][5] |

| Albendazole Sulfoxide | Human Plasma | 3.00–600 ng/mL | 3.00 ng/mL | LC-MS/MS | [1][5] |

| Albendazole | Cattle Plasma | 0.025 - 2.0 µg/mL | 0.025 µg/mL | HPLC-PDA | [2][3] |

| Albendazole Sulfoxide | Cattle Plasma | 0.025 - 2.0 µg/mL | 0.025 µg/mL | HPLC-PDA | [2][3] |

| Albendazole Sulfone | Cattle Plasma | 0.025 - 2.0 µg/mL | 0.025 µg/mL | HPLC-PDA | [2][3] |

| Albendazole & Metabolites | Animal Tissue | 0.01 - 0.5 µg/mL | < 4 µg/mL | LC-MS/MS | [6] |

Experimental Protocols

This section details the SPE protocols for plasma and tissue samples. The plasma protocol is adapted from methods utilizing polymeric reverse-phase cartridges, which have shown excellent recovery and reproducibility.[1][3] The tissue protocol includes a hydrolysis step to release bound residues.[6]

Protocol 1: Extraction from Plasma

This protocol is suitable for the simultaneous extraction of albendazole, albendazole sulfoxide, and albendazole sulfone from plasma samples.

Materials:

-

SPE Cartridges: Oasis HLB (3 cc, 60 mg) or Phenomenex Strata-X (30 mg/mL)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ultrapure Water

-

Ammonium Acetate

-

Internal Standard (IS): Oxfendazole or deuterated analogs (e.g., ABZ-d3, ABZSO-d5)

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment:

-

SPE Cartridge Conditioning:

-

Condition the cartridge sequentially with 1 mL of methanol followed by 1 mL of ultrapure water.[3] Do not allow the cartridge to dry out between steps.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

-

Washing:

-

Elution:

-

Elute the analytes with 2 mL of methanol into a clean collection tube.[3]

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 250 µL) of the mobile phase used for the subsequent chromatographic analysis.[3]

-

Vortex briefly and transfer to an autosampler vial for analysis.

-

Protocol 2: Extraction from Tissue

This protocol is designed for the extraction of albendazole and its metabolites from animal tissues, such as liver or muscle, and includes a hydrolysis step to release bound residues.

Materials:

-

In addition to materials listed in Protocol 1:

-

Hydrochloric Acid (6N)

-

Ethyl Acetate

-

Tissue homogenizer

Procedure:

-

Sample Homogenization:

-

Weigh a known amount of tissue (e.g., 1-2 g).

-

Homogenize the tissue with an appropriate volume of water or buffer.

-

-

Acid Hydrolysis (for bound residues):

-

Add 6N HCl to the tissue homogenate.

-

Incubate to release bound metabolites. Note: Incubation time and temperature should be optimized for the specific tissue type.

-

-

Liquid-Liquid Extraction:

-

Extract the hydrolyzed sample with ethyl acetate.

-

Centrifuge and collect the organic layer.

-

-

SPE Clean-up:

-

Condition a C18 SPE cartridge.

-

Load the ethyl acetate extract onto the cartridge.

-

Wash the cartridge to remove impurities.

-

Elute the analytes with a suitable solvent (e.g., methanol).

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase for analysis.

-

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the solid phase extraction of albendazole and its metabolites from plasma and tissue.

Figure 2: SPE workflow for Albendazole from plasma.

Figure 3: SPE workflow for Albendazole from tissue.

Conclusion

The solid phase extraction protocols detailed in this application note provide robust and reliable methods for the extraction of albendazole and its primary metabolites from biological matrices. These methods, particularly when coupled with sensitive analytical techniques such as LC-MS/MS, are well-suited for a range of research applications, including pharmacokinetic and drug metabolism studies. The use of polymeric SPE sorbents like Oasis HLB or Strata-X is recommended for plasma samples due to their high recovery rates and efficiency in removing matrix interferences. For tissue samples, an initial hydrolysis and liquid-liquid extraction step followed by SPE clean-up is effective for the analysis of total drug residues.

References

- 1. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. doaj.org [doaj.org]

Application Notes and Protocols for Plasma Protein Precipitation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the common protein precipitation methods used in plasma sample preparation. Proper sample preparation is a critical step to ensure accurate and reproducible results in downstream applications such as liquid chromatography-mass spectrometry (LC-MS), immunoassays, and other analytical techniques. Protein precipitation is a widely used technique for the removal of interfering proteins from plasma samples, thereby enhancing the detection of small molecules, drugs, and metabolites.

Introduction to Protein Precipitation

Protein precipitation is a process in which proteins are separated from a sample matrix by altering their solubility. This is typically achieved by adding a precipitating agent, which can be an organic solvent, an acid, or a salt.[1] The addition of these agents disrupts the protein's hydration shell, leading to aggregation and precipitation.[2] The precipitated proteins can then be easily removed by centrifugation or filtration, leaving the analytes of interest in the supernatant for subsequent analysis.[2]

The choice of precipitating agent depends on the specific application, the physicochemical properties of the analyte of interest, and the downstream analytical method. This document will focus on the most commonly used protein precipitation methods for plasma samples:

-

Organic Solvent Precipitation: (e.g., Acetonitrile, Methanol, Acetone)

-

Acid Precipitation: (e.g., Trichloroacetic Acid - TCA)

Data Presentation: Comparison of Common Precipitation Agents

The selection of a precipitation agent can significantly impact protein removal efficiency and the recovery of the target analyte. The following table summarizes quantitative data from various studies to facilitate a comparison between different methods.

| Precipitating Agent | Typical Solvent:Plasma Ratio (v/v) | Protein Removal Efficiency | Advantages | Disadvantages |

| Acetonitrile (ACN) | 3:1 to 5:1[2][3] | ~93%[4] | Efficient protein removal, produces large protein particulates for easy filtration.[2] | May cause analyte loss due to co-precipitation.[1] |

| Methanol (MeOH) | 4:1 to 10:1[5] | ~89% - 98%[4][6] | High protein removal efficiency, suitable for a wide range of analytes.[7] | Can produce fine precipitates that are difficult to filter.[2] |

| Acetone | 4:1[8][9][10] | High, comparable to other organic solvents.[11] | Effective for concentrating dilute protein samples.[9][12] | Precipitated proteins can be difficult to resolubilize.[9][12][13] |

| Trichloroacetic Acid (TCA) | 1:4 (20% final concentration)[14][15] | Highly effective.[13] | Very efficient protein precipitation.[13] | Denatures proteins, can be corrosive, and may require removal before analysis.[1][13][16] |

Experimental Workflow

The general workflow for protein precipitation of plasma samples is a straightforward process involving the addition of a precipitating agent, incubation, and separation of the precipitated proteins from the supernatant containing the analyte of interest.

Experimental Protocols

The following are detailed protocols for the most common protein precipitation methods. It is recommended to optimize these protocols for your specific application and analyte.

Protocol 1: Acetonitrile (ACN) Precipitation

This protocol is suitable for a wide range of small molecule analyses from plasma.

Materials:

-

Plasma sample

-

Ice-cold Acetonitrile (ACN)

-

Microcentrifuge tubes (acetone compatible)

-

Vortex mixer

-

Microcentrifuge (capable of >10,000 x g)

Procedure:

-

Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).[3]

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

-

Incubate the sample on ice or at 4°C for 10-20 minutes to facilitate complete protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[17]

-

Carefully collect the supernatant, which contains the analyte of interest, without disturbing the protein pellet.

-

The supernatant can be directly injected for LC-MS analysis or further processed as required.[3]

Protocol 2: Methanol (MeOH) Precipitation

This protocol is another common method for precipitating plasma proteins.

Materials:

-

Plasma sample

-

Ice-cold Methanol (MeOH)

-

Microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 400 µL of ice-cold methanol to the plasma sample (a 4:1 ratio of MeOH to plasma).[4]

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate the sample at -20°C for at least 2 hours to allow for complete protein precipitation.[13]

-

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for analysis.

Protocol 3: Trichloroacetic Acid (TCA) Precipitation

TCA is a highly effective precipitating agent, but care must be taken due to its corrosive nature.

Materials:

-

Plasma sample

-

100% (w/v) Trichloroacetic Acid (TCA) stock solution

-

Ice-cold Acetone

-

Microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

To 1 mL of plasma sample, add 250 µL of 100% TCA stock solution to achieve a final concentration of 20%.[14][15]

-

Vortex the mixture immediately and thoroughly.

-

Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[14][15]

-

Carefully decant the supernatant.

-

Wash the protein pellet by adding 200 µL of ice-cold acetone and vortexing briefly. This step helps to remove any residual TCA.[14][15]

-

Centrifuge again at 14,000 rpm for 5 minutes.

-

Discard the acetone wash and allow the pellet to air dry. Do not over-dry as it can make the pellet difficult to redissolve.

-

Resuspend the pellet in a buffer suitable for your downstream application.

Protocol 4: Acetone Precipitation

This method is particularly useful for concentrating proteins from a dilute sample.

Materials:

-

Plasma sample

-

Ice-cold Acetone

-

Acetone-compatible microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

To your plasma sample, add four volumes of ice-cold acetone.[8][9][10]

-

Vortex the mixture and incubate at -20°C for at least 60 minutes.[9][10][12] For very dilute samples, overnight incubation may be necessary.[10]

-

Centrifuge the sample at 13,000-15,000 x g for 10 minutes.[9][12]

-

Carefully decant the supernatant without disturbing the pellet.

-

Allow the pellet to air dry for a short period.

-

Resuspend the pellet in an appropriate buffer for your downstream analysis.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the choice of precipitation method and its impact on the final analytical outcome. The selection of a specific protocol influences protein removal efficiency and analyte recovery, which in turn affects the quality and reliability of the data obtained from downstream analysis.

References

- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 2. agilent.com [agilent.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotage.com [biotage.com]

- 6. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 11. journals.sbmu.ac.ir [journals.sbmu.ac.ir]

- 12. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]

- 13. Csapadékképzési eljárások [sigmaaldrich.com]

- 14. its.caltech.edu [its.caltech.edu]

- 15. scribd.com [scribd.com]

- 16. qb3.berkeley.edu [qb3.berkeley.edu]

- 17. chromatographyonline.com [chromatographyonline.com]

Troubleshooting & Optimization

Troubleshooting matrix effects in albendazole LC-MS/MS analysis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the LC-MS/MS analysis of albendazole and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my albendazole analysis?

A1: Matrix effects are the alteration of ionization efficiency for the target analyte by co-eluting compounds from the sample matrix.[1][2] In LC-MS/MS analysis, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results for albendazole.[1] These effects are a significant concern in bioanalytical methods and must be evaluated during method development and validation.[1]

Q2: I'm observing poor reproducibility and accuracy in my albendazole quantification. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are classic signs of uncompensated matrix effects.[1] Endogenous components of biological matrices, such as phospholipids and proteins, are common sources of these interferences.[1][3] It is crucial to implement strategies to minimize or correct for these effects.

Q3: How can I minimize matrix effects in my albendazole LC-MS/MS method?

A3: There are several strategies to mitigate matrix effects:

-

Effective Sample Preparation: Implementing a robust sample cleanup procedure is the first and most critical step. Techniques like Solid Phase Extraction (SPE) are highly effective at removing interfering matrix components.[4][5][6][7]

-

Chromatographic Separation: Optimizing your HPLC or UHPLC method to separate albendazole and its metabolites from co-eluting matrix components can significantly reduce interference.[1]

-

Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective way to compensate for matrix effects. A SIL-IS, such as albendazole-d3, is chemically identical to the analyte and will be affected by the matrix in the same way, thus providing reliable correction during data analysis.[4][8]

Q4: What is the best sample preparation technique to reduce matrix effects for albendazole in plasma?

A4: Solid Phase Extraction (SPE) is a widely used and effective technique for extracting albendazole and its metabolites from plasma while minimizing matrix effects.[4][5][6][7] SPE cartridges, such as those with a polymeric sorbent like Strata™-X, can effectively remove phospholipids and other interfering substances.[3][4] Other techniques like protein precipitation can be simpler but may be less effective at removing all matrix components.[6][9]

Troubleshooting Guide

Issue 1: Low Analyte Recovery

If you are experiencing low recovery for albendazole or its metabolites, consider the following:

-

Suboptimal SPE Protocol: Review your SPE procedure, including the conditioning, loading, washing, and elution steps. Ensure the chosen sorbent and solvents are appropriate for the chemical properties of albendazole.

-

Inefficient Protein Precipitation: If using protein precipitation, ensure complete precipitation and that the analyte is not being co-precipitated.

-

Analyte Adsorption: Albendazole may adsorb to container surfaces. Consider using low-adsorption tubes and pipette tips.

Issue 2: Significant Ion Suppression or Enhancement

To address significant ion suppression or enhancement, follow this workflow:

Caption: Troubleshooting workflow for matrix effects.

Issue 3: Inconsistent Results Between Samples

Inconsistent results often point to variable matrix effects between different sample lots.

-

Use a SIL-IS: A stable isotope-labeled internal standard is the most effective way to correct for sample-to-sample variations in matrix effects.[4][8] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate normalization.

References

- 1. eijppr.com [eijppr.com]

- 2. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]

- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 4. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous determination of albendazole and its metabolites in fish muscle tissue by stable isotope dilution ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro and In Vivo Drug Interaction Study of Two Lead Combinations, Oxantel Pamoate plus Albendazole and Albendazole plus Mebendazole, for the Treatment of Soil-Transmitted Helminthiasis - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Albendazole sulfoxide-D3 in biological samples

This guide provides researchers, scientists, and drug development professionals with essential information on the stability of Albendazole sulfoxide-D3 in biological samples. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and accuracy of your analytical data.

Frequently Asked Questions (FAQs)

Q1: How should I store my this compound stock solution?

A1: For optimal stability, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[1] Recommended storage conditions are:

-

-80°C for up to 6 months.[1]

-

-20°C for up to 1 month.[1] Stock solutions prepared in methanol have also been found to be stable for at least 13 days when stored at 5°C.[2]

Q2: What are the recommended storage conditions for biological samples (e.g., plasma, blood) containing this compound?

A2: Long-term stability in human plasma has been established for at least 139 days at -70°C.[2] For other matrices and durations, studies have confirmed stability for at least two months at -80°C in plasma, blood, and dried-blood spots (DBS).[3][4]

Q3: Is this compound stable through multiple freeze-thaw cycles?

A3: Yes. Albendazole sulfoxide and its deuterated internal standard are stable for at least five freeze-thaw cycles in human plasma when frozen at -70°C.[2] Another study confirmed stability for three freeze-thaw cycles in plasma and blood with an accuracy of ±11% versus the nominal value and a precision (CV) of <8.2%.[3][4]

Q4: How long is this compound stable on the benchtop or in an autosampler?

A4: The analyte demonstrates good short-term stability. It is stable on the benchtop in human plasma for at least 16 hours.[2] In processed (extracted) samples, it is stable in the autosampler at 4°C for at least 72 hours and for a minimum of 50 hours under other tested conditions.[2][4]

Q5: What are the primary degradation pathways for Albendazole sulfoxide?

A5: Albendazole sulfoxide is a metabolite of Albendazole and can be further oxidized to the pharmacologically inactive Albendazole sulfone.[5][6] Forced degradation studies show that oxidation is a primary degradation route, which is strongly influenced by temperature.[7] Hydrolysis can also occur, particularly in alkaline conditions at high temperatures.[7] Exposure to UV radiation in the presence of an oxidizing agent like H2O2 can also accelerate degradation.[8][9]

Quantitative Stability Data Summary

The following tables summarize stability data for Albendazole sulfoxide (ABZSO) and its deuterated analogs in various biological matrices under different experimental conditions.

Table 1: Stock and Working Solution Stability

| Analyte/Solvent | Storage Temperature | Duration | Stability Finding |

| ABZSO-D3 Stock | -80°C | 6 months | Stable[1] |

| ABZSO-D3 Stock | -20°C | 1 month | Stable[1] |

| ABZ & ABZSO in Methanol | 5°C | 13 days | Unchanged[2] |

| ABZ & ABZSO in Methanol | 25°C (Room Temp.) | 17 hours | Unchanged[2] |

Table 2: Stability in Biological Matrices

| Matrix | Stability Test | Temperature | Duration | Stability Finding (Accuracy %) |

| Human Plasma | Bench-Top | Room Temperature | 16 hours | Within ±6% of initial concentration[2] |

| Human Plasma | Autosampler | Not Specified | 50 hours | Stable (within ±6% of initial concentration)[2] |

| Plasma, Blood | Autosampler | 4°C | 72 hours | 93.4% - 110%[4] |

| Human Plasma | Freeze-Thaw | -70°C | 5 cycles | Within ±6% of initial concentration[2] |

| Plasma, Blood | Freeze-Thaw | Not Specified | 3 cycles | Within ±11% of nominal value[4] |

| Human Plasma | Long-Term | -70°C | 139 days | 99.06% - 102.45%[2] |

| Plasma, Blood, DBS | Long-Term | -80°C | 2 months | 87.0% - 110%[3][4] |

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound.

Problem: Low or inconsistent analyte signal.

| Potential Cause | Troubleshooting Action |

| Sample Degradation | Ensure samples were consistently stored at -70°C or -80°C and not left on the benchtop for more than 16 hours before processing.[2] Verify that samples have not undergone more than five freeze-thaw cycles.[2] |

| Stock Solution Degradation | Prepare fresh stock and working solutions if they have been stored beyond the recommended periods (e.g., >1 month at -20°C).[1] Aliquot new stock solutions to minimize handling. |

| Extraction Inefficiency | The recovery of Albendazole sulfoxide from plasma using Solid Phase Extraction (SPE) is typically around 88%.[2][10] If using protein precipitation, ensure complete protein removal. Verify the pH of your extraction buffers. |

| Matrix Effects | Matrix effects can cause ion suppression or enhancement in LC-MS/MS analysis. Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution.[2] Using a deuterated internal standard like this compound should help correct for this. |

Problem: Appearance of unexpected peaks in the chromatogram.

| Potential Cause | Troubleshooting Action |

| Analyte Degradation | An unexpected peak could correspond to a degradation product, such as Albendazole sulfone.[5][7] Check the mass transition for this compound to confirm its identity. Review sample handling and storage procedures to prevent further degradation. |

| Interference from Matrix | Co-eluting endogenous components from the biological matrix can cause interference. Optimize the chromatographic method (e.g., adjust the gradient, change the column) to improve separation.[11] |

| Carryover | If a high concentration sample is followed by a low one, carryover can occur. Implement a robust needle wash protocol in your LC system, for instance, using methanol-water (9:1) with 0.1% formic acid.[11] |

Visual Guides and Workflows

Analyte Degradation Pathway

Caption: Metabolic pathway of Albendazole.